molecular formula C12H16N2O2S B2592847 N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 380437-07-0

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B2592847
CAS No.: 380437-07-0
M. Wt: 252.33
InChI Key: HMNSKRCSGMKWTN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazine precursor under acidic or basic conditions. One common method involves the use of a Schiff base reaction, where 3,4-dimethoxybenzaldehyde reacts with a thiazine derivative in the presence of a catalyst such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its thiazine ring structure combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-10-5-4-9(8-11(10)16-2)14-12-13-6-3-7-17-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNSKRCSGMKWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NCCCS2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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